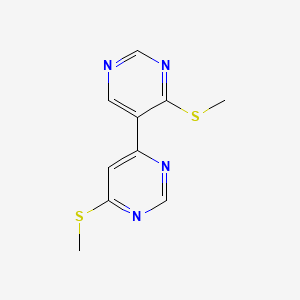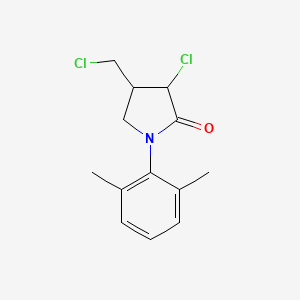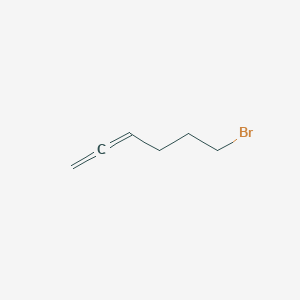
6-Bromohexa-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexa-1,2-diene is an organic compound with the molecular formula C₆H₉Br. It is a derivative of hexa-1,2-diene, where one hydrogen atom is replaced by a bromine atom at the sixth position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohexa-1,2-diene can be synthesized through several methods. One common approach involves the bromination of hexa-1,2-diene using bromine (Br₂) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine adding to the terminal carbon of the diene system .
Another method involves the use of 1,1-dibromo-2-hexene as a starting material. This compound undergoes dehydrobromination in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻), leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens (e.g., HBr) or hydrogen halides, resulting in the formation of 1,2- or 1,4-addition products.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to yield alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Sodium Amide (NaNH₂): Employed in dehydrobromination reactions.
Hydrogen Halides (HX): Utilized in addition reactions.
Oxidizing Agents (e.g., mCPBA): Used for epoxidation reactions.
Major Products Formed
Substituted Dienes: Formed through substitution reactions.
1,2- and 1,4-Addition Products: Resulting from electrophilic addition reactions.
Epoxides and Alkanes/Alkenes: Produced through oxidation and reduction reactions.
Scientific Research Applications
6-Bromohexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including rubber and plastics.
Mechanism of Action
The mechanism of action of 6-Bromohexa-1,2-diene involves its reactivity as a diene. In electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further reactions to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
6-Bromohexa-1,3-diene: Similar structure but with different reactivity due to the position of the double bonds.
6-Bromo-3-methoxyhexa-1,2-diene: Contains a methoxy group, leading to different chemical properties.
6-(Toluene-4-sulfonyloxy)-hexa-1,2-diene: Modified with a tosyl group, affecting its reactivity and applications.
Uniqueness
6-Bromohexa-1,2-diene is unique due to its specific bromine substitution at the sixth position, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its importance in scientific research and industry .
Properties
CAS No. |
60857-51-4 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h3H,1,4-6H2 |
InChI Key |
NHOAQQLNJVJRTH-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)

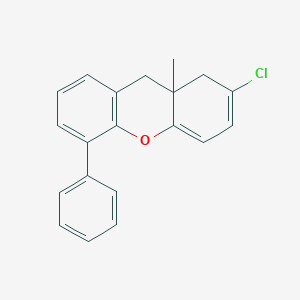

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
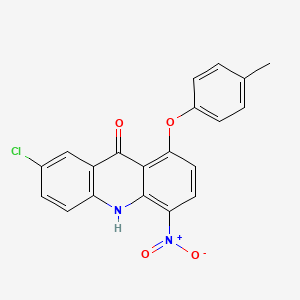
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
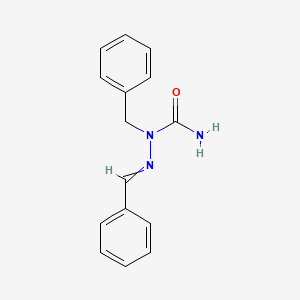
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
